molecular formula C8H13N B1359676 1-Isobutyl-1H-pyrrole CAS No. 20884-13-3

1-Isobutyl-1H-pyrrole

Cat. No.: B1359676
CAS No.: 20884-13-3
M. Wt: 123.2 g/mol
InChI Key: CDSYXCIQYSQOKF-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-pyrrole is an organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle. Pyrroles are known for their aromaticity and are key structural units in many biologically active molecules, including heme and chlorophyll .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and mechanochemical activation have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isobutyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of conductive polymers and materials for electronic applications.

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

  • N-methylpyrrole
  • N-ethylpyrrole
  • N-propylpyrrole

Comparison: 1-Isobutyl-1H-pyrrole is unique due to its isobutyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. These differences can influence its reactivity and the types of reactions it undergoes. For instance, the bulkier isobutyl group may hinder certain substitution reactions but enhance others due to steric effects .

Properties

IUPAC Name

1-(2-methylpropyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSYXCIQYSQOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632469
Record name 1-(2-Methylpropyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20884-13-3
Record name N-Isobutylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020884133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylpropyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ISOBUTYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34SGN9B52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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